molecular formula C19H25N3O4S B2906629 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine CAS No. 869075-46-7

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine

Cat. No.: B2906629
CAS No.: 869075-46-7
M. Wt: 391.49
InChI Key: ASCXNBWMNSXSDR-UHFFFAOYSA-N
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Description

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine is a high-purity chemical reagent intended for research applications. This compound features a guanidine core substituted with a 3,4-dimethoxyphenethyl group and a 3,4-dimethylbenzenesulfonyl moiety, a structure of interest in medicinal chemistry and biochemical research. It is primarily investigated for its potential as a enzyme inhibitor or receptor modulator, given the common biological activity of sulfonylguanidine derivatives. Researchers utilize this compound in vitro studies to explore its mechanism of action, binding affinity, and selectivity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)sulfonylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-13-5-7-16(11-14(13)2)27(23,24)22-19(20)21-10-9-15-6-8-17(25-3)18(12-15)26-4/h5-8,11-12H,9-10H2,1-4H3,(H3,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCXNBWMNSXSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC(=C(C=C2)OC)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenethylamine with an appropriate carbamoyl chloride to form the carbamimidoyl intermediate. This intermediate is then reacted with 3,4-dimethylbenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its role in modulating adenosine receptors, which are involved in numerous physiological processes.

    Medicine: Explored for its potential therapeutic effects in conditions such as cardiac arrhythmias, neurodegenerative diseases, and inflammation.

Mechanism of Action

The compound exerts its effects primarily by antagonizing the adenosine A1 receptor. This receptor is involved in regulating various physiological processes, including cardiac function, neurotransmission, and inflammation. By blocking this receptor, the compound can modulate these processes, potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups at the 3- and 4-positions.

    Mescaline: A naturally occurring psychedelic compound with a similar structure, having an additional methoxy group at the 5-position.

Uniqueness

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine is unique due to its specific antagonistic action on the adenosine A1 receptor, which distinguishes it from other similar compounds that may not have the same selectivity or potency.

Biological Activity

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a guanidine backbone with substituents that enhance its biological activity. The structural components include:

  • 3,4-Dimethoxyphenyl group
  • 3,4-Dimethylbenzenesulfonyl moiety
  • Ethyl linker

This unique combination suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Some guanidine derivatives are known to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
  • Antiviral Activity : Certain structural analogs have shown promise in inhibiting viral replication, particularly in the context of emerging viral infections.

Antiviral Efficacy

Recent studies have demonstrated the antiviral potential of related compounds against viruses such as Zika and others. For instance, compounds with similar structural features have been tested for their ability to inhibit viral replication in vitro.

Compound% Inhibition at 10 μM% Inhibition at 1 μM
Compound A99.9%90%
Compound B68%0.5-log reduction
This compoundTBDTBD

Note: TBD (To Be Determined) indicates that specific data for this compound is not yet available.

Case Studies

  • Study on Antiviral Activity : A study published in July 2023 evaluated the antiviral properties of various quinazolinone compounds against Zika virus. The results highlighted the importance of specific substituents in enhancing antiviral activity, suggesting that modifications similar to those in this compound could yield potent antiviral agents .
  • Neuropharmacological Research : Another investigation focused on the neuropharmacological effects of guanidine derivatives. It was found that certain compounds exhibited significant modulation of neurotransmitter systems, which could be relevant for treating neurological disorders .

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider safety profiles. Preliminary assessments suggest that related compounds may present varying degrees of toxicity depending on their structure and dosage.

Q & A

Basic: What are the recommended synthetic pathways for N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the guanidine core. A common approach includes:

  • Step 1: Reaction of 3,4-dimethoxyphenethylamine with a sulfonating agent (e.g., 3,4-dimethylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dry dichloromethane) to form the sulfonamide intermediate .
  • Step 2: Guanidinylation using a carbodiimide reagent (e.g., DCC) or direct coupling with a pre-formed guanidine derivative.
  • Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Characterization: NMR (¹H/¹³C) confirms substituent connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Crystallization: Slow evaporation from methanol/water yields monoclinic crystals (space group P21/c) .
  • Key parameters: Bond angles and distances (e.g., C–N bonds in the guanidine core: ~1.32–1.35 Å) align with density functional theory (DFT) calculations. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .
  • Validation: The R-factor (< 0.05) and residual electron density maps confirm atomic positions .

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological assays (e.g., IC₅₀ values) often stem from:

  • Assay Conditions: Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) affect solubility and activity. Standardize protocols per OECD guidelines .
  • Structural Analogues: Compare with derivatives (e.g., fluoro/methoxy-substituted sulfonamides) to isolate substituent effects. For example, 3,4-dimethoxy groups enhance membrane permeability but may reduce target specificity .
  • Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Advanced: How do modifications to the 3,4-dimethoxyphenyl or benzenesulfonyl groups influence pharmacological properties?

  • 3,4-Dimethoxyphenyl:
    • Lipophilicity: Methoxy groups increase logP, enhancing blood-brain barrier penetration (critical for CNS targets). Replace with trifluoromethoxy to balance solubility .
    • Metabolism: Demethylation by CYP450 enzymes generates reactive catechol intermediates; stabilize via fluorine substitution .
  • Benzenesulfonyl:
    • Electron-Withdrawing Effects: 3,4-Dimethyl groups reduce sulfonamide acidity (pKa ~10.5), improving stability in physiological pH. Replace with nitro groups for stronger H-bond acceptor capacity .

Advanced: What computational strategies predict binding modes and off-target interactions?

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide with homology models (e.g., α2-adrenergic receptors). The guanidine moiety often anchors to aspartate/glutamate residues via salt bridges .
  • MD Simulations: AMBER or GROMACS simulate ligand-protein stability over 100+ ns. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • Off-Target Screening: SwissTargetPrediction or SEA databases cross-reference structural motifs (e.g., sulfonamides) with known kinase/GPCR targets .

Advanced: How is stability assessed under physiological and storage conditions?

  • Forced Degradation: Expose to 40°C/75% RH (ICH Q1A) for 4 weeks. Monitor via LC-MS:
    • Hydrolysis: Cleavage of sulfonamide bond in acidic (pH 1.2) or basic (pH 8.0) buffers .
    • Oxidation: tert-Butyl hydroperoxide induces degradation at the methoxy groups .
  • Storage: -20°C under argon in amber vials prevents photodegradation. Confirm stability via annual re-analysis (USP <621>) .

Advanced: What statistical approaches reconcile variability in dose-response relationships?

  • Hill Slope Analysis: Nonlinear regression (GraphPad Prism) identifies cooperative binding (slope >1) or negative allostery (slope <1) .
  • Bootstrap Resampling: Quantify confidence intervals for EC₅₀ values (10,000 iterations) to address outliers .
  • ANOVA with Tukey’s Test: Compare activity across analogues (e.g., 3,4-dimethoxy vs. 4-methoxy derivatives) .

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